Cas no 7758-73-8 (LC3-mHTT-IN-AN2)

LC3-mHTT-IN-AN2 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,5,7-dihydroxy-4-phenyl-
- 5,7-DIHYDROXY-4-PHENYL COUMARIN
- 5,7-Dihydroxy-4-phenyl-2H-chromen-2-one
- 5,7-dihydroxy-4-phenylchromen-2-one
- 2H-1-Benzopyran-2-one,5,7-dihydroxy-4-phenyl
- 5,7-dihydroxy-4-phenyl-2H-1-benzopyran-2-one
- 5,7-Dihydroxy-4-phenyl-chromen-2-one
- Serratin
- LC3-mHTT-IN-AN2
- FT-0659329
- HUQKUJNSVHEHIH-UHFFFAOYSA-N
- IFLab1_001433
- REGID_for_CID_5398649
- SMR000514295
- SR-01000361755
- AKOS000574851
- Oprea1_027529
- DTXSID90228251
- SCHEMBL3787335
- SR-01000361755-1
- CL-271149
- HMS2824C11
- CS-0106129
- 5 7-DIHYDROXY-4-PHENYLCOUMARIN
- HY-130259
- D95986
- AS-64358
- NS00067013
- 7758-73-8
- AB00684264-01
- 5,7-Dihydroxy-4-phenylcoumarin
- HMS3468P06
- HMS1416B03
- MLS001210370
- BDBM69688
- EN300-303110
- NCGC00245137-01
- 57-DIHYDROXY-4-PHENYLCOUMARIN
- A839139
- 5,7-dihydroxy-4-phenyl-coumarin
- 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl-
- cid_5398649
- LMPK12100031
- 5,7-bis(oxidanyl)-4-phenyl-chromen-2-one
- CHEMBL600635
- AB00684264-07
- MFCD01078551
- CHEBI:197005
- 5,7-dihydroxy-4-phenyl-1-benzopyran-2-one
- Oprea1_843402
- XH1438
- BBL029152
- ALBB-015457
- EX-A8423E
- STK088787
-
- MDL: MFCD01078551
- インチ: InChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H
- InChIKey: HUQKUJNSVHEHIH-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O
計算された属性
- せいみつぶんしりょう: 254.05800
- どういたいしつりょう: 254.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 15
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.443
- ゆうかいてん: 227-233 °C (lit.)
- PSA: 70.67000
- LogP: 2.87120
- ようかいせい: 未確定
LC3-mHTT-IN-AN2 セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
LC3-mHTT-IN-AN2 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
LC3-mHTT-IN-AN2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303110-2.5g |
5,7-dihydroxy-4-phenyl-2H-chromen-2-one |
7758-73-8 | 95.0% | 2.5g |
$92.0 | 2025-03-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5070-100 mg |
5,7-Dihydroxy-4-phenylcoumarin |
7758-73-8 | 91.45% | 100MG |
¥2285.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5070-1 mL * 10 mM (in DMSO) |
5,7-Dihydroxy-4-phenylcoumarin |
7758-73-8 | 91.45% | 1 mL * 10 mM (in DMSO) |
¥1520.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5070-50 mg |
5,7-Dihydroxy-4-phenylcoumarin |
7758-73-8 | 91.45% | 50mg |
¥1385.00 | 2022-04-26 | |
Chemenu | CM162924-5g |
5,7-Dihydroxy-4-phenyl-2H-chromen-2-one |
7758-73-8 | 95% | 5g |
$497 | 2021-06-17 | |
Enamine | EN300-303110-0.1g |
5,7-dihydroxy-4-phenyl-2H-chromen-2-one |
7758-73-8 | 95.0% | 0.1g |
$19.0 | 2025-03-19 | |
TRC | D267800-250mg |
5,7-Dihydroxy-4-phenyl-2H-chromen-2-one |
7758-73-8 | 250mg |
$ 205.00 | 2022-06-05 | ||
TRC | D267800-1000mg |
5,7-Dihydroxy-4-phenyl-2H-chromen-2-one |
7758-73-8 | 1g |
$ 540.00 | 2022-06-05 | ||
Alichem | A019122361-5g |
5,7-Dihydroxy-4-phenyl-2H-chromen-2-one |
7758-73-8 | 95% | 5g |
$521.36 | 2023-09-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5070-5 mg |
5,7-Dihydroxy-4-phenylcoumarin |
7758-73-8 | 91.45% | 5mg |
¥392.00 | 2022-04-26 |
LC3-mHTT-IN-AN2 関連文献
-
1. Synthesis of the Mammea coumarins. Part 1. The coumarins of the mammea A, B, and C seriesLeslie Crombie,Raymond C. F. Jones,Christopher J. Palmer J. Chem. Soc. Perkin Trans. 1 1987 317
-
2. CLXVI.—Hydroxy-carbonyl compounds. Part III. The preparation of coumarins and 1 : 4-benzopyrones from phloroglucinol and resorcinolFrederick W. Canter,Frank H. Curd,Alexander Robertson J. Chem. Soc. 1931 1255
-
Samrajni Ghosh,Bhavana Ramadas,Debasish Manna RSC Med. Chem. 2022 13 1476
-
K. M. Shamsuddin,Mohammad Jamshed Ahmed Siddiqui J. Chem. Res. (S) 1998 392
-
Zhenqi Liu,Geng Qin,Jie Yang,Wenjie Wang,Wenting Zhang,Boxun Lu,Jinsong Ren,Xiaogang Qu Chem. Sci. 2023 14 11192
-
Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
-
Yu Ding,Dong Xing,Yiyan Fei,Boxun Lu Chem. Soc. Rev. 2022 51 8832
-
8. Extractives of Mammea americana L. Part II. The 4-phenylcoumarins. Isolation and structure of Mammea A/AA, A/A cyclo D, A/BA, A/AB, and A/BBL. Crombie,D. E. Games,A. McCormick J. Chem. Soc. C 1967 2553
-
9. Extractives of Mammea americana L. Part IV. Identification of new 7,8-annulated relatives of the coumarins mammea A/AA, A/AB, B/AA, and B/AB, and new members of the 6-acyl family B/AA, B/AB, and B/ACL. Crombie,D. E. Games,N. J. Haskins,G. F. Reed J. Chem. Soc. Perkin Trans. 1 1972 2248
-
J. E. Cantle,C. J. Kirby,J. R. Majer,K. Al-Kuwaity,D. E. Games,J. L. Gower,M. G. Lee,I. A. S. Lewis,Margaret E. Pugh,M. Rossiter,F. De Ceuninck,E. Van Hoye,F. Adams,H. Sanke Gowda,K. N. Thimmaiah Proc. Anal. Div. Chem. Soc. 1978 15 94
LC3-mHTT-IN-AN2に関する追加情報
LC3-mHTT-IN-AN2 and CAS No 7758-73-8: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
The compound with the CAS number 7758-73-8 has been extensively studied in the realm of chemical and pharmaceutical research due to its unique properties and potential applications. This compound, often referred to in scientific literature, plays a crucial role in various biochemical pathways and has garnered significant attention for its therapeutic potential. In recent years, the development of novel inhibitors targeting specific biological pathways has led to groundbreaking advancements in drug discovery. One such inhibitor, LC3-mHTT-IN-AN2, has emerged as a promising candidate in this field.
The name LC3-mHTT-IN-AN2 itself provides valuable insights into its mechanism of action and target specificity. LC3, which stands for microtubule-associated protein 1A/1B-light chain 3, is a key regulator of autophagy, a cellular process essential for maintaining homeostasis. mHTT refers to mutant huntingtin, a protein associated with Huntington's disease, a neurodegenerative disorder characterized by progressive motor dysfunction and cognitive decline. The suffix "-IN" indicates that this compound functions as an inhibitor, while "AN2" likely denotes a specific variant or derivative designed to enhance efficacy and selectivity.
Recent studies have highlighted the importance of targeting autophagy pathways in the treatment of neurodegenerative diseases. Autophagy dysfunction has been implicated in various conditions, including Huntington's disease, Alzheimer's disease, and Parkinson's disease. By modulating autophagy, compounds like LC3-mHTT-IN-AN2 aim to restore cellular balance and mitigate disease progression. The compound's ability to selectively inhibit mHTT-mediated pathways makes it a particularly attractive candidate for therapeutic intervention.
In vitro studies have demonstrated that LC3-mHTT-IN-AN2 exhibits high binding affinity for its target, leading to significant reductions in mutant huntingtin aggregation. This aggregation is a hallmark of Huntington's disease and contributes to neuronal toxicity. By preventing the formation of these aggregates, LC3-mHTT-IN-AN2 offers a potential mechanism to alleviate symptoms and slow disease progression. Furthermore, preliminary animal models have shown promising results, indicating that the compound can cross the blood-brain barrier and exert its effects within the central nervous system.
The development of LC3-mHTT-IN-AN2 is part of a broader effort to understand and treat neurodegenerative diseases through innovative chemical approaches. The compound's design incorporates insights from structural biology and computational chemistry, enabling researchers to optimize its pharmacokinetic properties. This includes improving solubility, bioavailability, and metabolic stability, which are critical factors for clinical efficacy. The integration of machine learning algorithms has also played a role in predicting optimal drug candidates, streamlining the drug discovery process.
CAS No 7758-73-8 continues to be a reference point in research related to autophagy modulators. While this compound itself may not be directly involved in the development of LC3-mHTT-IN-AN2, its study provides valuable context for understanding the broader implications of autophagy regulation in health and disease. Researchers often use compounds like those with CAS No 7758-73-8 as controls or probes to assess the impact of novel inhibitors on cellular processes. This comparative approach helps validate the mechanisms of action proposed for drugs like LC3-mHTT-IN-AN2.
The significance of LC3-mHTT-IN-AN2 extends beyond its potential application in Huntington's disease treatment. Its unique mechanism of action opens up possibilities for addressing other conditions characterized by protein misfolding and cellular dysfunction. For instance, similar strategies have been explored in the context of Alzheimer's disease, where inhibiting amyloid-beta aggregation is a primary therapeutic goal. The versatility of such inhibitors underscores their potential as multifaceted tools in precision medicine.
Ongoing clinical trials are expected to provide further insights into the safety and efficacy of LC3-mHTT-IN-AN2. These trials will not only assess its impact on patients with Huntington's disease but also explore its potential benefits in other neurodegenerative disorders. The collaboration between academic researchers and pharmaceutical companies is crucial in translating laboratory findings into tangible therapeutic solutions. This synergy ensures that compounds like LC3-mHTT-IN-AN2 are rigorously tested and refined before reaching patients.
The future of chemical pharmaceuticals lies in the continued development of targeted therapies like LC3-mHTT-IN-AN2. Advances in genomics, proteomics, and imaging technologies have enabled researchers to identify novel drug targets with unprecedented precision. By leveraging these tools alongside traditional biochemical approaches, scientists can design compounds that address specific pathological mechanisms at a molecular level. This holistic view is essential for developing effective treatments that improve patient outcomes.
In conclusion, both CAS No 7758-73-8 and LC3-mHTT-IN-AN2 represent significant milestones in chemical and pharmaceutical research. While each entity has its unique contributions, their combined impact highlights the importance of innovative approaches in treating complex diseases. The study of these compounds not only advances our understanding of fundamental biological processes but also paves the way for new therapeutic strategies that could transform patient care.
7758-73-8 (LC3-mHTT-IN-AN2) 関連製品
- 607-71-6(4-Methylcoumarin)
- 2373-31-1(6-Hydroxy-4-methylcoumarin)
- 484-12-8(Osthole)
- 529-84-0(4-Methylesculetin)
- 2107-77-9(4-Methyldaphnetin)
- 2747-05-9(4-Methylumbelliferyl acetate)
- 87-05-8(7-Ethoxy-4-methylcoumarin)
- 2555-28-4(4-Methylherniarin)
- 90-33-5(4-Methylumbelliferone)
- 2107-76-8(5,7-Dihydroxy-4-methylcoumarin)


